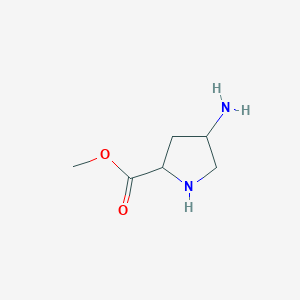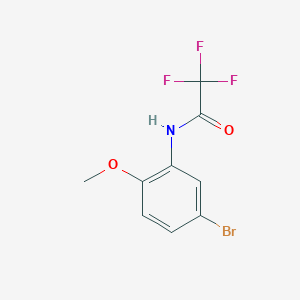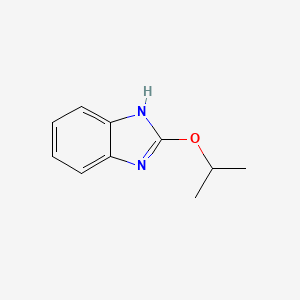
Benzimidazole,2-isopropoxy-(8ci)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzimidazole,2-isopropoxy-(8ci) is a heterocyclic compound that features a benzimidazole core with an isopropoxy group attached to the second position. Benzimidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of the isopropoxy group can influence the compound’s chemical properties and biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzimidazole,2-isopropoxy-(8ci) typically involves the condensation of o-phenylenediamine with an appropriate isopropoxy-substituted aldehyde or ketone. One common method is the reaction of o-phenylenediamine with isopropoxyacetaldehyde under acidic conditions, followed by cyclization to form the benzimidazole ring.
Industrial Production Methods
Industrial production of Benzimidazole,2-isopropoxy-(8ci) may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production.
Analyse Des Réactions Chimiques
Types of Reactions
Benzimidazole,2-isopropoxy-(8ci) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the benzimidazole ring to dihydrobenzimidazole derivatives.
Substitution: The isopropoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce dihydrobenzimidazole derivatives.
Applications De Recherche Scientifique
Benzimidazole,2-isopropoxy-(8ci) has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a therapeutic agent due to its ability to interact with various biological targets.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.
Mécanisme D'action
The mechanism of action of Benzimidazole,2-isopropoxy-(8ci) involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Benzimidazole,2-isopropoxy-(8ci) can be compared with other benzimidazole derivatives, such as:
1H-Benzimidazole: The parent compound without the isopropoxy group.
2-Methoxy-1H-benzimidazole: A similar compound with a methoxy group instead of an isopropoxy group.
2-Ethoxy-1H-benzimidazole: Another similar compound with an ethoxy group.
The uniqueness of Benzimidazole,2-isopropoxy-(8ci) lies in the presence of the isopropoxy group, which can influence its chemical reactivity and biological activity compared to other benzimidazole derivatives.
Propriétés
Formule moléculaire |
C10H12N2O |
|---|---|
Poids moléculaire |
176.21 g/mol |
Nom IUPAC |
2-propan-2-yloxy-1H-benzimidazole |
InChI |
InChI=1S/C10H12N2O/c1-7(2)13-10-11-8-5-3-4-6-9(8)12-10/h3-7H,1-2H3,(H,11,12) |
Clé InChI |
AESJOQZFEOTWED-UHFFFAOYSA-N |
SMILES canonique |
CC(C)OC1=NC2=CC=CC=C2N1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


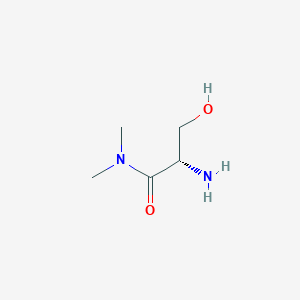
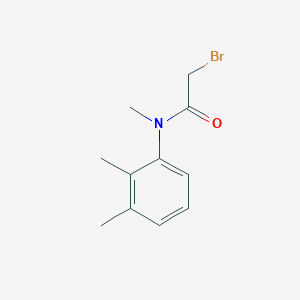
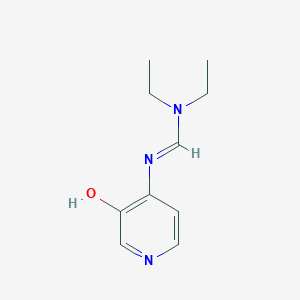
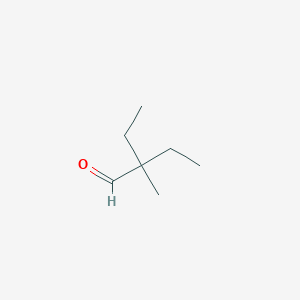
![[2-(Hexylamino)phenyl]methanol](/img/structure/B8652362.png)
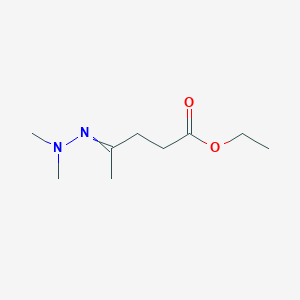
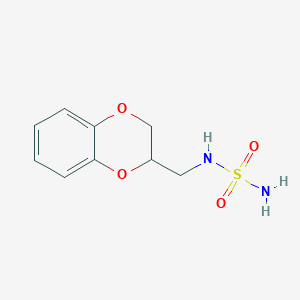

![Methyl 3-{3-[2-(dimethylamino)ethyl]-1H-indol-5-yl}propanoate](/img/structure/B8652392.png)
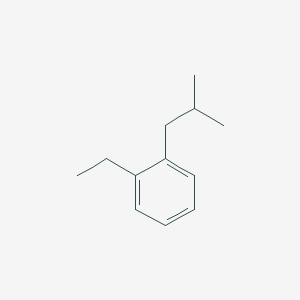
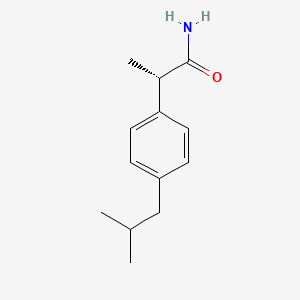
![Diethyl [(2-bromophenyl)methylidene]propanedioate](/img/structure/B8652416.png)
